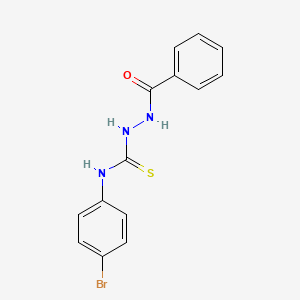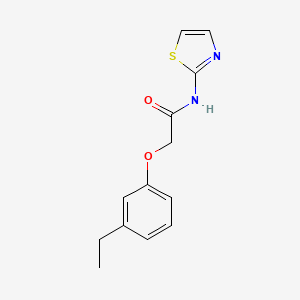![molecular formula C23H21FN2O3S B3466921 {3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B3466921.png)
{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}(phenyl)methanone
説明
{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}(phenyl)methanone, commonly known as FPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPM belongs to the class of aryl ketone derivatives and has been found to exhibit promising biological activities.
科学的研究の応用
FPPM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FPPM has been found to exhibit potent anti-proliferative and anti-tumor activities against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FPPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In inflammation research, FPPM has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. FPPM has also been shown to alleviate the symptoms of inflammatory diseases, such as rheumatoid arthritis and colitis, in animal models.
In neurological disorder research, FPPM has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FPPM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of FPPM is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FPPM has also been shown to interact with various molecular targets, including HDACs, STAT3, and PARP.
Biochemical and Physiological Effects:
FPPM has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. FPPM has also been shown to modulate the expression of various genes and proteins involved in cell signaling, cell cycle regulation, and DNA repair.
実験室実験の利点と制限
The advantages of using FPPM in lab experiments include its potent biological activities, relatively simple synthesis method, and low toxicity. However, the limitations of using FPPM in lab experiments include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on FPPM, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the exploration of its therapeutic potential in other diseases. Additionally, the combination of FPPM with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Further studies are also needed to elucidate the mechanism of action of FPPM and its molecular targets.
特性
IUPAC Name |
[4-[4-(benzenesulfonyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-21-17-19(23(27)18-7-3-1-4-8-18)11-12-22(21)25-13-15-26(16-14-25)30(28,29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEFFWBYOZNUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-fluorophenyl)-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-(trifluoromethyl)pyrimidine](/img/structure/B3466848.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3466862.png)

![2-methoxy-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B3466871.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B3466876.png)
![2,4-diethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B3466884.png)
![2,2'-(5-fluoro-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis[N-(4-methylphenyl)acetamide]](/img/structure/B3466886.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)glycinamide](/img/structure/B3466902.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3466908.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl N,N-diethylglycinate](/img/structure/B3466923.png)
![4-(4-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-phthalazinyl)benzamide](/img/structure/B3466928.png)
![ethyl [4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B3466932.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3466945.png)